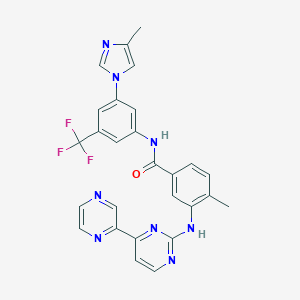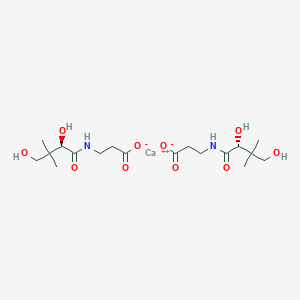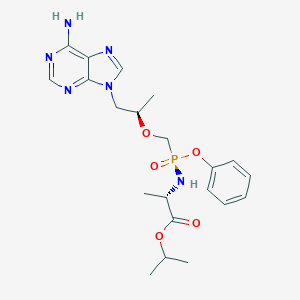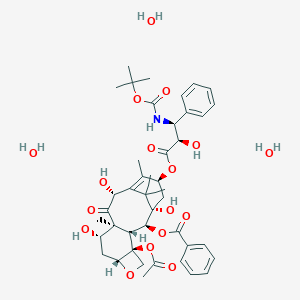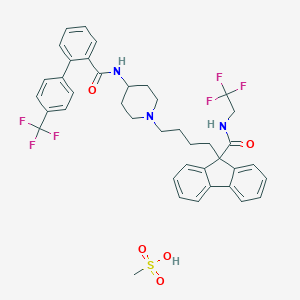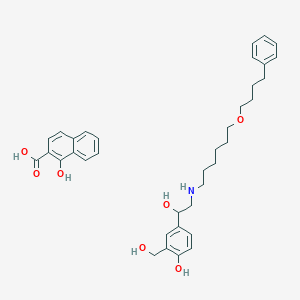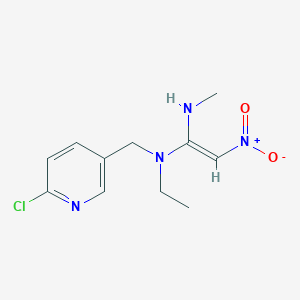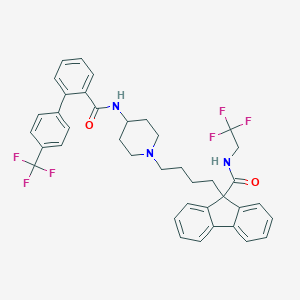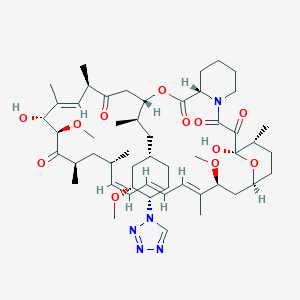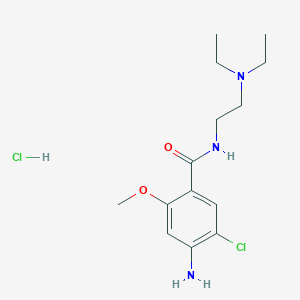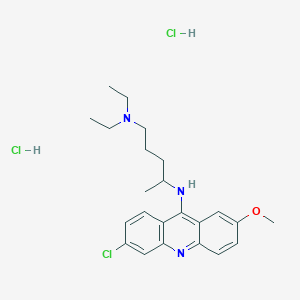
Quinacrine dihydrochloride
Vue d'ensemble
Description
Quinacrine dihydrochloride, traditionally recognized for its medicinal applications, has been the subject of numerous studies to understand its chemical and physical properties. This compound is known for its robustness in both solid state and aqueous solutions, with significant interest in its degradation behavior, molecular interactions, and potential applications beyond its traditional uses.
Synthesis Analysis
The synthesis of quinacrine dihydrochloride involves complex chemical reactions that lead to its distinctive molecular structure. Researchers have explored various synthetic routes to optimize the yield and purity of quinacrine dihydrochloride. The process typically involves the condensation of specific intermediates under controlled conditions to achieve the desired acridine derivative.
Molecular Structure Analysis
The molecular structure of quinacrine dihydrochloride has been characterized by several analytical techniques, revealing its unique configuration and the presence of hydration molecules in its crystal structure. Studies have shown that quinacrine dihydrochloride forms two-dimensional layered structures stabilized by hydrogen bonding and pi-pi interactions, contributing to its stability and reactivity (Smith et al., 2009).
Chemical Reactions and Properties
Quinacrine dihydrochloride undergoes various chemical reactions that influence its stability and function. It has been observed to degrade through processes such as dealkylation and oxidation, leading to the formation of impurities and degradants. These reactions are critical for understanding the compound's behavior in different environments and its interaction with biological systems (Rotival et al., 2011).
Physical Properties Analysis
The physical properties of quinacrine dihydrochloride, including its solubility, melting point, and stability under various conditions, have been extensively studied. Its solubility in water and other solvents plays a crucial role in its applications and effectiveness in different uses. The compound exhibits a two-step dehydration process in its solid state, indicative of its interaction with water molecules and its structural organization.
Chemical Properties Analysis
Quinacrine dihydrochloride's chemical properties are marked by its fluorescence characteristics and its ability to bind to specific receptors and biological membranes. These properties have made it a useful probe in various biochemical and medical research studies, highlighting its versatility beyond its traditional uses. The interaction of quinacrine dihydrochloride with prostaglandins and its competitive antagonism has been a particular focus of research, demonstrating its potential for repurposing in therapeutic applications (Horrobin et al., 1977).
Applications De Recherche Scientifique
Antimalarial Drug
- Field : Medical Science
- Application : Quinacrine dihydrochloride has been widely used as an antimalarial drug .
- Methods : The drug is administered to patients suffering from malaria. The exact dosage and administration method may vary depending on the patient’s condition and the specific strain of malaria .
- Results : Quinacrine dihydrochloride has proven effective in treating malaria, although it has been largely superseded by other drugs like chloroquine in recent years .
Antiviral Activity
- Field : Virology
- Application : Quinacrine dihydrochloride has shown strong activity inhibiting SARS-CoV-2 viral replication .
- Methods : The study was conducted on Vero E6 cells. The cells were infected with SARS-CoV-2 at different multiplicities of infections (MOIs) of 0.1 and 0.01 in the presence of Quinacrine dihydrochloride (0–30 µM) to determine the half maximal effective concentration (EC 50) .
- Results : The study found that Quinacrine dihydrochloride effectively inhibited SARS-CoV-2 viral replication .
Anticancer Activity
- Field : Oncology
- Application : Quinacrine dihydrochloride has shown potential anticancer activities .
- Methods : The exact methods of application can vary depending on the type of cancer and the specific experimental setup .
- Results : While the results can vary, there is evidence to suggest that Quinacrine dihydrochloride can have a positive effect in treating certain types of cancer .
Anthelmintic Treatment
- Field : Parasitology
- Application : Quinacrine dihydrochloride has been used as an anthelmintic, a type of drug used to treat parasitic worm infections .
- Methods : The drug is administered to patients suffering from parasitic worm infections. The exact dosage and administration method may vary depending on the patient’s condition and the specific type of parasitic worm .
- Results : Quinacrine dihydrochloride has proven effective in treating parasitic worm infections .
Treatment of Giardiasis
- Field : Infectious Diseases
- Application : Quinacrine dihydrochloride has been used in the treatment of giardiasis, an intestinal infection caused by a microscopic parasite .
- Methods : The drug is administered to patients suffering from giardiasis. The exact dosage and administration method may vary depending on the patient’s condition .
- Results : Quinacrine dihydrochloride has proven effective in treating giardiasis .
Staining Metaphase Chromosomes
- Field : Cytogenetics
- Application : Quinacrine mustard dihydrochloride is used to stain metaphase chromosomes .
- Methods : The dye is applied to cells during the metaphase stage of cell division, allowing for the chromosomes to be visualized under a microscope .
- Results : This staining technique has been used in various applications, including the Q-banding of maize and karyotyping of fish .
Antiprion Activity
- Field : Neurology
- Application : Quinacrine dihydrochloride has shown antiprion activity .
- Methods : The exact methods of application can vary depending on the type of prion and the specific experimental setup .
- Results : While the results can vary, there is evidence to suggest that Quinacrine dihydrochloride can have a positive effect in treating certain types of prion diseases .
Immunomodulator in Cutaneous Lupus Erythematosus
- Field : Dermatology
- Application : Quinacrine dihydrochloride has been used as an immunomodulator in cutaneous lupus erythematosus and various rheumatological diseases, by inhibiting phospholipase A2 modulating the Th1/Th2 response .
- Methods : The drug is administered to patients suffering from cutaneous lupus erythematosus. The exact dosage and administration method may vary depending on the patient’s condition .
- Results : Quinacrine dihydrochloride has proven effective in treating cutaneous lupus erythematosus .
Replication and Conformational Mutation of Chronic Wasting Disease Prions
- Field : Neurology
- Application : Quinacrine promotes replication and conformational mutation of chronic wasting disease prions .
- Methods : The exact methods of application can vary depending on the type of prion and the specific experimental setup .
- Results : While the results can vary, there is evidence to suggest that Quinacrine dihydrochloride can have a positive effect in treating certain types of prion diseases .
Inhibiting SARS-CoV-2 Viral Replication
- Field : Virology
- Application : Quinacrine dihydrochloride has shown strong activity inhibiting SARS-CoV-2 viral replication .
- Methods : The study was conducted on Vero E6 cells. The cells were infected with SARS-CoV-2 at different multiplicities of infections (MOIs) of 0.1 and 0.01 in the presence of Quinacrine dihydrochloride (0–30 µM) to determine the half maximal effective concentration (EC 50) .
- Results : The study found that Quinacrine dihydrochloride effectively inhibited SARS-CoV-2 viral replication .
Antineoplastic Potential
- Field : Oncology
- Application : Quinacrine dihydrochloride has shown antineoplastic potential in both preclinical and clinical settings .
- Methods : The exact methods of application can vary depending on the type of cancer and the specific experimental setup .
- Results : While the results can vary, there is evidence to suggest that Quinacrine dihydrochloride can have a positive effect in treating certain types of cancer .
Replication and Conformational Mutation of Chronic Wasting Disease Prions
- Field : Neurology
- Application : Quinacrine dihydrochloride promotes replication and conformational mutation of chronic wasting disease prions .
- Methods : The exact methods of application can vary depending on the type of prion and the specific experimental setup .
- Results : While the results can vary, there is evidence to suggest that Quinacrine dihydrochloride can have a positive effect in treating certain types of prion diseases .
Safety And Hazards
Quinacrine dihydrochloride should not be used in those with known hypersensitivities to acridine dyes and derivatives . It may cause aplastic anemia . Symptoms of overdose include seizures, hypotension, cardiac arrhythmias, and cardiovascular collapse . It is also noted that Quinacrine dihydrochloride may not be compounded for intrauterine administration, such as for the purpose of non-surgical female sterilization .
Orientations Futures
Propriétés
IUPAC Name |
4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O.2ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKVBVICMUEIKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83-89-6 (Parent) | |
| Record name | Quinacrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6025985 | |
| Record name | 2-Methoxy-6-chloro-9-(4-diethylamino-1-methylbutylamino)acridine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Quinacrine dihydrochloride appears as bright yellowish needles or bright yellow powder. Odorless. pH of a 1% aqueous solution is about 4.5.(NTP, 1992). Used as an anti-malarial drug. Moderately toxic. | |
| Record name | QUINACRINE DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20978 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
10 to 50 mg/mL at 64 °F (NTP, 1992) | |
| Record name | QUINACRINE DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20978 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Quinacrine dihydrochloride | |
CAS RN |
69-05-6 | |
| Record name | QUINACRINE DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20978 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Quinacrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-6-chloro-9-(4-diethylamino-1-methylbutylamino)acridine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mepacrine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINACRINE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81A613ZZ6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
478 to 482 °F (Decomposes) (NTP, 1992) | |
| Record name | QUINACRINE DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20978 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



